molecular formula C38H46O8 B3030339 Isogambogenic acid CAS No. 887923-47-9

Isogambogenic acid

Katalognummer: B3030339
CAS-Nummer: 887923-47-9
Molekulargewicht: 630.8 g/mol
InChI-Schlüssel: RCWNBHCZYXWDOV-SDNKGDDVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isogambogenic acid is a naturally occurring compound extracted from the resin of the Garcinia hanburyi tree, commonly found in Southeast Asia. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of oncology. This compound is known for its ability to induce autophagic cell death, making it a promising candidate for cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isogambogenic acid involves several steps, starting from the extraction of the resin from Garcinia hanburyi. The resin is then subjected to various chemical processes to isolate this compound. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. These methods are designed to maximize yield while maintaining the compound’s integrity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Isogambogenic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more reactive intermediates, while reduction reactions can yield less reactive, more stable compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Isogambogenic acid has been extensively studied for its ability to inhibit the growth of various cancer cell lines, particularly glioma and non-small cell lung carcinoma (NSCLC).

Glioma Treatment

Research indicates that this compound effectively inhibits glioma growth through the activation of the AMPK-mTOR signaling pathway. In studies involving human glioma cell lines U251 and U87, this compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value ranging from 3-4 µM after 24 hours of treatment. The compound induced autophagic cell death, which was confirmed through various assays including MTT, colony formation, and flow cytometry .

Table 1: Effects of this compound on Glioma Cells

ParameterResult
IC50 (U251 & U87)3-4 µM
Cell Viability ReductionDose-dependent
Autophagy InductionConfirmed via TEM and WB
Apoptosis RateIncreased with autophagy inhibition

Non-Small Cell Lung Carcinoma (NSCLC)

This compound also exhibits anticancer effects in NSCLC by inducing apoptosis-independent autophagic cell death. This mechanism is particularly significant as it offers a therapeutic strategy that bypasses traditional apoptotic pathways, which can be dysregulated in cancer cells . The compound's ability to induce autophagy may enhance its effectiveness against tumors resistant to conventional therapies.

Case Studies and Clinical Implications

Several studies have documented the efficacy of this compound in preclinical models, highlighting its potential for clinical application.

Preclinical Studies

  • Glioma Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size and weight compared to control groups . These findings support its further investigation as a therapeutic agent for glioblastoma multiforme.
  • NSCLC Models : Similar effects have been observed in NSCLC models where this compound treatment resulted in decreased tumor growth rates and enhanced survival rates in treated animals .

Conclusion and Future Directions

This compound presents a promising avenue for cancer therapy due to its unique mechanism of inducing autophagic cell death while inhibiting tumor growth across various cancer types. Future research should focus on:

  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer effects to optimize therapeutic strategies.

Wirkmechanismus

Isogambogenic acid is structurally similar to several other compounds, including:

  • Gambogic acid
  • Neogambogic acid
  • Gambogenic acid
  • Isogambogenin
  • Desoxygambogenin

Uniqueness: What sets this compound apart from these similar compounds is its specific ability to induce autophagic cell death independently of apoptosis. This unique mechanism of action makes it particularly valuable in cases where cancer cells have developed resistance to apoptosis-inducing agents .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Isogambogenic acid (iso-GNA) is a natural compound derived from the resin of Garcinia species, particularly noted for its potential in cancer therapy. Recent studies have highlighted its unique biological activities, particularly its ability to induce autophagic cell death in cancer cells, making it a promising candidate for further research and clinical application.

Autophagic Cell Death
this compound has been shown to induce apoptosis-independent autophagic cell death in human non-small cell lung carcinoma (NSCLC) cells. Research indicates that iso-GNA does not activate the typical apoptotic pathways, as evidenced by the absence of cleaved caspase 3 accumulation, which is a hallmark of apoptosis. Instead, it promotes the formation of autophagic vacuoles and increases the expression of autophagy-related proteins such as LC3-II and Beclin-1 .

In vitro studies demonstrated that iso-GNA exhibited a strong cytotoxic effect with an IC50 ranging from 5 to 15 μM across various tumor cell lines, including A549 and H460 . Flow cytometry analysis revealed that iso-GNA treatment led to a G0/G1 phase accumulation without inducing apoptosis, contrasting with cisplatin, a known chemotherapeutic agent .

In Vivo Evidence
In xenograft models, iso-GNA administration resulted in a significant reduction of tumor volume and weight, achieving an inhibitory rate of 76% compared to untreated controls. This suggests that iso-GNA effectively inhibits tumor growth through autophagy-dependent mechanisms .

Anti-Angiogenic Properties

This compound also exhibits anti-angiogenic activity, which is crucial for tumor growth and metastasis. Studies have shown that iso-GNA can inhibit the formation of new blood vessels, thereby restricting nutrient supply to tumors. This property positions iso-GNA as a potential candidate for anti-angiogenesis therapy .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful. The following table summarizes key findings:

CompoundIC50 (μM)Mechanism of ActionNotes
This compound5-15Induces autophagic cell deathEffective against NSCLC
Gambogic Acid1.2Induces apoptosisStrong anti-tumor effects in glioma
Other XanthonesVariesVarious mechanisms including apoptosisDiverse activities across cancer types

Case Studies

  • NSCLC Treatment : A study focused on iso-GNA's effects on NSCLC cells showed that treatment led to increased autophagic activity without triggering apoptosis. This finding is significant for patients with drug-resistant tumors .
  • Xenograft Models : In vivo experiments using xenograft models demonstrated that iso-GNA significantly reduced tumor growth when administered intravenously at doses of 20 mg/kg, highlighting its potential for clinical application in cancer therapy .
  • Angiogenesis Inhibition : Iso-GNA’s ability to inhibit angiogenesis was corroborated by studies showing reduced vascularization in tumor tissues treated with the compound, suggesting its role in limiting tumor growth by targeting blood supply mechanisms .

Eigenschaften

IUPAC Name

(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16+/t24-,28+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWNBHCZYXWDOV-SDNKGDDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isogambogenic acid
Reactant of Route 2
Isogambogenic acid
Reactant of Route 3
Isogambogenic acid
Reactant of Route 4
Reactant of Route 4
Isogambogenic acid
Reactant of Route 5
Isogambogenic acid
Reactant of Route 6
Isogambogenic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.